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molecular formula C13H14Cl2N2O3 B019942 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline CAS No. 183322-20-5

4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline

Cat. No. B019942
M. Wt: 317.16 g/mol
InChI Key: HFGVHQGBDDTDIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05747498

Procedure details

This product was prepared from 4-chloro-7-(2-chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazoline (600 mg, 1.89 mmol) and 3-ethynyl-aniline (147 mg, 1.26 mmol) as described for Example 29. (737 mg; 90%; M.P. 225°-235° C. (dec); LC-MS: 398 (MH+); anal. RP18-HPLC RT: 4.89 min.).

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:17][CH2:18][CH2:19][Cl:20])=[C:9]([O:12][CH2:13][CH2:14][O:15][CH3:16])[CH:10]=2)[N:5]=[CH:4][N:3]=1.[C:21]([C:23]1[CH:24]=[C:25]([CH:27]=[CH:28][CH:29]=1)[NH2:26])#[CH:22]>>[ClH:1].[Cl:20][CH2:19][CH2:18][O:17][C:8]1[CH:7]=[C:6]2[C:11]([C:2]([NH:26][C:25]3[CH:27]=[CH:28][CH:29]=[C:23]([C:21]#[CH:22])[CH:24]=3)=[N:3][CH:4]=[N:5]2)=[CH:10][C:9]=1[O:12][CH2:13][CH2:14][O:15][CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
ClC1=NC=NC2=CC(=C(C=C12)OCCOC)OCCCl
Name
Quantity
147 mg
Type
reactant
Smiles
C(#C)C=1C=C(N)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
Cl.ClCCOC1=C(C=C2C(=NC=NC2=C1)NC1=CC(=CC=C1)C#C)OCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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